molecular formula C14H20N4O2S2 B2447239 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole CAS No. 2034586-43-9

5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole

Cat. No.: B2447239
CAS No.: 2034586-43-9
M. Wt: 340.46
InChI Key: YSTDFCXZULRWGY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a thiophene ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halogenated pyrazole intermediate.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Incorporation of the Dimethylsulfamoylamino Group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfur-containing groups. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and thiophene groups may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-[2-(methylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole
  • 5-Cyclopropyl-1-[2-(ethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole
  • 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-furanylpyrazole

Uniqueness

Compared to similar compounds, 5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S2/c1-17(2)22(19,20)15-6-7-18-14(11-3-4-11)9-13(16-18)12-5-8-21-10-12/h5,8-11,15H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDFCXZULRWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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